molecular formula C12H10N2O2S B5015736 methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate

methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate

Cat. No. B5015736
M. Wt: 246.29 g/mol
InChI Key: VYPHHXPHTWDMQW-UXBLZVDNSA-N
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Description

Methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a thiosemicarbazone derivative that exhibits promising biological activities, including anticancer, antiviral, and antifungal properties.

Scientific Research Applications

Methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its anticancer activity against different types of cancer cells, including breast, lung, and colon cancer. This compound has also shown antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, it exhibits antifungal activity against Candida albicans and Aspergillus niger.

Mechanism of Action

The mechanism of action of methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate is not fully understood. However, studies have suggested that this compound exerts its biological activity through the inhibition of various enzymes and proteins. For instance, it has been reported to inhibit the activity of thioredoxin reductase, an enzyme that plays a crucial role in cancer cell proliferation and survival. Additionally, it has been shown to inhibit the expression of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects. Studies have reported that this compound induces apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in cancer treatment. Additionally, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to cancer cells. Moreover, this compound exhibits immunomodulatory effects, which can enhance the immune system's ability to fight cancer and viral infections.

Advantages and Limitations for Lab Experiments

Methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate has several advantages for lab experiments. Firstly, it exhibits promising biological activities, which makes it a potential candidate for drug development. Secondly, its synthesis method is well-established, and the compound can be easily synthesized in large quantities. However, there are some limitations to using this compound in lab experiments. Firstly, its mechanism of action is not fully understood, which can hinder its optimization for drug development. Secondly, its toxicity profile and pharmacokinetic properties are not well-characterized, which can limit its potential applications.

Future Directions

There are several future directions for the research on methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate. Firstly, further studies are needed to elucidate its mechanism of action and optimize its biological activity for drug development. Secondly, its toxicity profile and pharmacokinetic properties need to be thoroughly characterized to assess its safety and efficacy. Moreover, its potential applications in combination therapy with other anticancer or antiviral agents need to be explored. Finally, the development of analogs and derivatives of this compound can enhance its biological activity and expand its potential applications.

Synthesis Methods

The synthesis of methyl 4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)benzoate is a multi-step process that involves the reaction of 4-(chloromethyl) benzoic acid with thiosemicarbazide, followed by the reaction of the resulting intermediate with malononitrile and methyl iodide. The final product is obtained through the cyclization of the intermediate with sodium ethoxide. The synthesis of this compound has been reported in several studies, and different variations of the method have been developed.

properties

IUPAC Name

methyl 4-[(E)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-16-12(15)9-4-2-8(3-5-9)6-10(7-13)11(14)17/h2-6H,1H3,(H2,14,17)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPHHXPHTWDMQW-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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